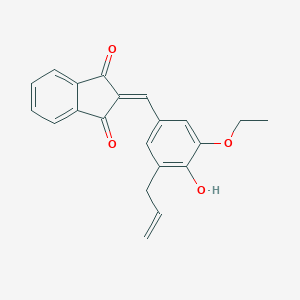![molecular formula C22H21N7O2S3 B302526 N-{2-[(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B302526.png)
N-{2-[(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide is a compound that has gained increasing attention in recent years due to its potential applications in scientific research. This compound is synthesized using a specific method that involves several steps. Once synthesized, it can be used to investigate the mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
作用机制
The mechanism of action of N-{2-[(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins, including histone deacetylases and thioredoxin reductase. This inhibition can lead to the induction of apoptosis in cancer cells and the inhibition of bacterial and fungal growth.
Biochemical and Physiological Effects
N-{2-[(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. Additionally, it can inhibit the activity of certain enzymes and proteins, leading to changes in cellular processes.
实验室实验的优点和局限性
One advantage of using N-{2-[(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide in lab experiments is its potential as a new antibiotic. It can also be used to investigate the mechanism of action of certain enzymes and proteins. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
未来方向
For the use of N-{2-[(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide in scientific research include further investigation of its potential as a new antibiotic and anticancer agent. Additionally, research on its mechanism of action and potential side effects is needed. It could also be used in combination with other compounds to enhance its effects.
合成方法
The synthesis of N-{2-[(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide involves several steps. First, 2-mercaptobenzothiazole is reacted with 2-chloroacetic acid to form 2-(2-carboxyethylthio)benzothiazole. This intermediate is then reacted with N-(1-phenyl-1H-tetrazol-5-yl)amine to form the tetrazole derivative. Next, the tetrazole derivative is reacted with 1,3-dibromo-2-propanol to form the pyrrolidine derivative. Finally, the pyrrolidine derivative is reacted with N-(tert-butoxycarbonyl)-L-cysteine to form N-{2-[(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide.
科学研究应用
N-{2-[(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has potential applications in scientific research. It has been shown to have anticancer properties and can inhibit the growth of cancer cells in vitro. Additionally, it has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. It can also be used to investigate the mechanism of action of certain enzymes and proteins.
属性
产品名称 |
N-{2-[(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide |
|---|---|
分子式 |
C22H21N7O2S3 |
分子量 |
511.6 g/mol |
IUPAC 名称 |
N-[2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3-benzothiazol-6-yl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C22H21N7O2S3/c30-19(13-32-21-25-26-27-29(21)16-6-2-1-3-7-16)23-15-8-9-17-18(12-15)34-22(24-17)33-14-20(31)28-10-4-5-11-28/h1-3,6-9,12H,4-5,10-11,13-14H2,(H,23,30) |
InChI 键 |
UGRKNJHFMSJWDX-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=NN=NN4C5=CC=CC=C5 |
规范 SMILES |
C1CCN(C1)C(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=NN=NN4C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B302445.png)
![2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B302446.png)
![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B302448.png)
![N-[3-(5-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-methylbenzamide](/img/structure/B302450.png)
![N-[3-(5-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide](/img/structure/B302451.png)
![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone](/img/structure/B302457.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone](/img/structure/B302458.png)
![ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302459.png)
![7-(2,5-dimethoxyphenyl)-10-(4-pyridinylmethylene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302460.png)
![4-methyl-N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B302462.png)
![2-{4-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid](/img/structure/B302463.png)
![1-(3-bromophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B302467.png)

![(5Z)-2-(4-bromoanilino)-5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B302469.png)